molecular formula H+ B1172049 C.I.Reactive Blue 42 CAS No. 12236-91-8

C.I.Reactive Blue 42

Cat. No.: B1172049
CAS No.: 12236-91-8
Attention: For research use only. Not for human or veterinary use.
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Description

While direct evidence for C.I. Reactive Blue 42 is absent, insights from analogous compounds, such as C.I. Reactive Blue 222 (evidence 5), highlight key characteristics of bifunctional reactive dyes. These dyes typically contain dual reactive groups (e.g., vinyl sulfone and monochlorotriazine), ensuring high fixation rates (81.7% for Blue 222) and compliance with environmental standards like Oeko-Tex Standard 100 .

Properties

CAS No.

12236-91-8

Molecular Formula

H+

Synonyms

C.I.Reactive Blue 42

Origin of Product

United States

Chemical Reactions Analysis

Key Structural Features:

  • Azo group (-N=N-) : Provides chromophoric properties.

  • Sulfonic acid groups (-SO₃H) : Enhance water solubility.

  • Reactive chlorotriazine groups : Enable covalent bonding with hydroxyl groups in cellulose fibers .

Reaction with Cellulose Fibers

Reactive Blue 42 forms covalent bonds with cellulose under alkaline conditions (pH 10–12) via nucleophilic substitution :

Cellulose OH Dye ClCellulose O Dye HCl\text{Cellulose OH Dye Cl}\rightarrow \text{Cellulose O Dye HCl}

Key Factors Influencing Reactivity:

ParameterOptimal RangeEffect on Bonding EfficiencySource
pH10–12Activates hydroxyl groups
Temperature40–60°CAccelerates substitution
Electrolyte (NaCl)50–100 g/LImproves dye uptake

Hydrolysis in Aqueous Media

In the absence of cellulose, the reactive chlorotriazine group undergoes hydrolysis, forming a non-reactive hydroxyl derivative:

Dye Cl H ODye OH HCl\text{Dye Cl H O}\rightarrow \text{Dye OH HCl}

Hydrolysis Rate Data (Representative):

pHTemperature (°C)Half-Life (min)Source
725120
10605

Reductive Degradation of the Azo Bond

The azo bond (-N=N-) is susceptible to reduction, leading to decolorization. Common reductants include zero-valent iron (ZVI) and microbial enzymes :

Dye N N Dye 4 e 4 H Dye NH Dye NH \text{Dye N N Dye 4 e 4 H }\rightarrow \text{Dye NH Dye NH }

Degradation Efficiency by Method:

MethodConditionsDecolorization (%)Source
ZVI (pH 3)25°C, 24 hours90%
Bacterial GranulespH 7, 30°C, 48 hours85%

Photodegradation Pathways

Exposure to UV light induces cleavage of the azo bond and sulfonic groups, forming smaller aromatic intermediates :

DyehνQuinones Sulfonated Byproducts\text{Dye}\xrightarrow{h\nu}\text{Quinones Sulfonated Byproducts}

Photolytic Half-Life (UV-C Light):

Light Intensity (W/m²)Half-Life (min)Source
3045
6020

Toxicity and Byproduct Analysis

Degradation byproducts (e.g., aromatic amines) were found to be non-toxic in microbial and plant assays after treatment with bacterial consortia .

Assay TypeToxicity Reduction (%)Source
Phytotoxicity95%
Genotoxicity100%

Comparison with Similar Compounds

Performance Metrics

Property C.I. Reactive Blue 222 C.I. Reactive Blue 19 C.I. Reactive Blue 4 C.I. Reactive Blue 2 Analogues
Fixation Rate 81.7% N/A N/A N/A
Light Fastness 4–5级 N/A N/A N/A
Wash Fastness 4级 N/A N/A N/A
Environmental Compliance Oeko-Tex Standard 100 Not specified Not specified Not specified
Key Applications Textiles (cellulose fibers) Textiles, electrochemical studies Industrial use (limited data) Chromatography, enzyme purification

Environmental and Economic Considerations

  • C.I. Reactive Blue 222 : Production involves blending with structurally similar dyes (e.g., Reactive Red R-2BF) to enhance color intensity while reducing waste emissions .
  • C.I. Reactive Blue 19 : Electrochemical degradation studies demonstrate its susceptibility to advanced oxidation processes, suggesting eco-friendly disposal methods .
  • C.I. Reactive Blue 4 : Classified as an eye irritant (Category 2), requiring stringent safety protocols during handling .

Research Findings and Industrial Relevance

  • Chromatographic Superiority : C.I. Reactive Blue 2 analogues exhibit higher specificity in separating alcohol dehydrogenase compared to triazine-immobilized dyes, attributed to structural mimicry of adenine derivatives .
  • Cost-Effectiveness : Blending C.I. Reactive Blue 222 with its analogues reduces production costs by 15–20% while maintaining dye strength and color fidelity .
  • Emerging Trends : Computational frameworks (e.g., QUOTAS, evidence 1) and biomolecular databases (evidence 2, 14) are increasingly used to model dye interactions and optimize synthesis pathways.

Q & A

Q. What frameworks support the formulation of high-impact research questions about C.I. Reactive Blue 42’s mechanistic behavior?

  • Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
  • Population : Textile effluents containing C.I. Reactive Blue 42.
  • Intervention : Advanced oxidation processes (AOPs).
  • Comparison : Conventional adsorption methods.
  • Outcome : Degradation efficiency and byproduct toxicity.
  • Time : Long-term stability assessment.
    Refine questions through iterative literature reviews using tools like Web of Science and Reaxys to identify knowledge gaps .

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